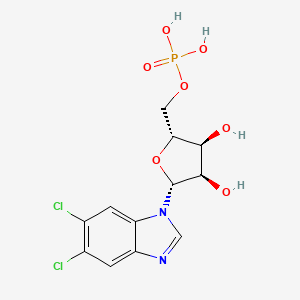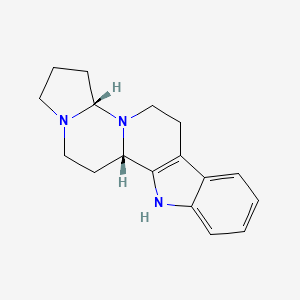
Elaeocarpidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elaeocarpidine is a naturally occurring indole alkaloid found in the genus Elaeocarpus. This compound is known for its complex molecular structure and significant biological activities. This compound has garnered interest in various scientific fields due to its potential therapeutic properties and unique chemical characteristics.
Scientific Research Applications
Chemistry: It serves as a model compound for studying indole alkaloid synthesis and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Elaeocarpidine can be synthesized through a multi-step process starting from commercially available materials such as 2-(2-bromoethyl)-1,3-dioxolane, ethyl 4-bromobutyrate, and tryptamine hydrochloride. The synthesis involves several key steps, including cyclization and reduction reactions, to form the final indole alkaloid structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Elaeocarpidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the nitrogen-containing functional groups, affecting the compound’s reactivity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives of this compound, while substitution reactions can introduce halogenated or alkylated products .
Mechanism of Action
The mechanism of action of Elaeocarpidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may influence oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Elaeocarpidine is structurally similar to other indole alkaloids such as:
- Elaeocarpine
- Isoelaeocarpine
- Rudrakine
- Pseudoepiisoelaeocarpiline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which contribute to its distinct biological activities and chemical reactivity.
Properties
CAS No. |
20069-07-2 |
|---|---|
Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
3,13,18-triazapentacyclo[11.7.0.02,10.04,9.014,18]icosa-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C17H21N3/c1-2-5-14-12(4-1)13-7-11-20-15(17(13)18-14)8-10-19-9-3-6-16(19)20/h1-2,4-5,15-16,18H,3,6-11H2 |
InChI Key |
MQDDWIVNNZPOCB-UHFFFAOYSA-N |
Isomeric SMILES |
C1C[C@H]2N(C1)CC[C@@H]3N2CCC4=C3NC5=CC=CC=C45 |
SMILES |
C1CC2N(C1)CCC3N2CCC4=C3NC5=CC=CC=C45 |
Canonical SMILES |
C1CC2N(C1)CCC3N2CCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)

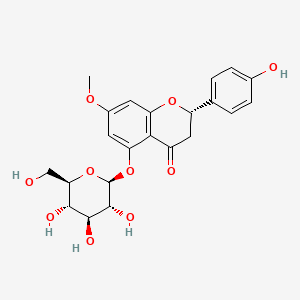

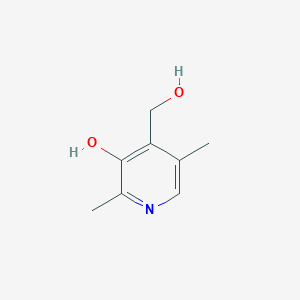
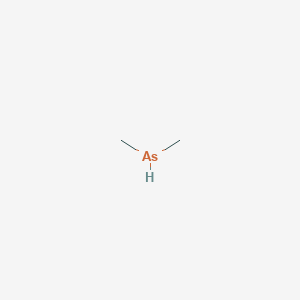


![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)
